Diisopropylamine, hydrochloride

Precious-metal recovery etching amine hydrochloride

Diisopropylamine, hydrochloride (DIPA·HCl, CAS 819-79-4) is the hydrochloride salt of the secondary amine diisopropylamine, classified as a C6 aliphatic amine hydrochloride. It is a white to almost white crystalline powder with a molecular formula of C6H16ClN (MW 137.65 g/mol) and a melting point range of 215–220 °C.

Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
CAS No. 22675-80-5
Cat. No. B7752143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylamine, hydrochloride
CAS22675-80-5
Molecular FormulaC6H16ClN
Molecular Weight137.65 g/mol
Structural Identifiers
SMILESCCNC(C)(C)C.Cl
InChIInChI=1S/C6H15N.ClH/c1-5-7-6(2,3)4;/h7H,5H2,1-4H3;1H
InChIKeyBMVGRQFYWXVLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropylamine Hydrochloride (CAS 22675-80-5): Procurement-Grade Baseline for Specialty Amine Salt Selection


Diisopropylamine, hydrochloride (DIPA·HCl, CAS 819-79-4) is the hydrochloride salt of the secondary amine diisopropylamine, classified as a C6 aliphatic amine hydrochloride. It is a white to almost white crystalline powder with a molecular formula of C6H16ClN (MW 137.65 g/mol) and a melting point range of 215–220 °C . The compound is primarily deployed as a stable, non-hygroscopic solid source of diisopropylamine for controlled release in organic synthesis, as an ion-pair reagent in oligonucleotide chromatography and mass spectrometry, and as a selective metal-etching agent in precious-metal recovery [1].

Why Generic Substitution of Diisopropylamine Hydrochloride Carries Quantifiable Risk


Interchanging diisopropylamine hydrochloride with another alkylamine hydrochloride without experimental verification introduces risk of process failure or analytical degradation. The performance of amine salts in specialized domains—such as ion-pair reversed-phase HPLC of oligonucleotides and metal-etching rates in nitric acid—is exquisitely sensitive to the amine's steric profile, hydrophobicity, and pKa [1]. As the evidence below shows, even closely related tertiary or bulkier secondary amine hydrochlorides produce quantitatively inferior etching rates, lower mass-spectrometric ion abundance, and reduced chromatographic resolution, making facile substitution economically unsound [2].

Quantitative Evidence: Measurable Advantages of Diisopropylamine Hydrochloride Over Comparator Amine Salts


Gold Etching Rate: DIPA·HCl Outperforms Triethylamine, Dibutylamine, and Trimethylamine Hydrochlorides

In a direct head-to-head patent example, diisopropylamine hydrochloride etched gold 2.03 g/day, exceeding the next best comparator, dibutylamine hydrochloride (1.78 g/day), by 14%, and the commonly used triethylamine hydrochloride (1.53 g/day) by 32.7% [1]. The full ranking: DIPA·HCl (2.03 g/day) > dibutylamine HCl (1.78 g/day) > triethylamine HCl (1.53 g/day) > N-ethylcyclohexylamine HCl (1.51 g/day) > trimethylamine HCl (0.81 g/day). This superiority is attributed to the optimal balance of steric accessibility and amine basicity, enabling more efficient gold coordination in nitric acid media [1].

Precious-metal recovery etching amine hydrochloride

Oligonucleotide ESI-MS Signal Intensity: DIPA·HCl-Based Mobile Phase Surpasses Traditional Triethylamine System

A systematic evaluation of 13 alkylamine ion-pairing agents demonstrated that mobile phases containing diisopropylamine (generated from the hydrochloride salt) combined with 25–50 mM hexafluoroisopropanol yielded significantly higher mass-spectrometric signal intensity for both siRNA and DNA oligonucleotides compared to the traditionally used triethylamine/hexafluoroisopropanol system [1]. Diisopropylamine was identified as one of only two amines—alongside tripropylamine—that produced the highest ion abundance across multiple oligonucleotide classes. The study attributed the advantage to the amine's Henry's Law constant (k aq/g), which governs gas-phase partitioning efficiency in electrospray ionization [1].

ESI-MS oligonucleotide analysis ion-pairing agent

Chromatographic Resolution of Oligonucleotide Impurities: Small Amines Including DIPA Achieve Higher Resolution Than Tributylamine or Hexylamine

A specialized study of ion-pair reversed-phase HPLC for phosphate diester oligonucleotides found that small alkyl amines—specifically propylamine, isopropylamine, diethylamine, and diisopropylamine—enabled higher chromatographic resolution of positional isomers of impurities compared to the commonly used larger amines tributylamine and hexylamine [1]. For phosphorothioate oligonucleotides, the opposite was true: larger amines performed better. This bifurcation means that for the growing class of phosphate diester oligonucleotide therapeutics, diisopropylamine-based mobile phases offer an enabling analytical capability that larger alkylamine alternatives cannot replicate [1].

ion-pair HPLC oligonucleotide purity positional isomers

Phosphoramidite Oligonucleotide Synthesis: Diisopropylamine Yields Quantitative Phosphitylation and Enables Automated DNA Synthesis

β-Cyanoethyl monochlorophosphoamidites of secondary amines including N,N-dimethylamine, N,N-diisopropylamine, and morpholine were evaluated for phosphitylation of protected deoxynucleosides. Those derived from diisopropylamine showed quantitative phosphitylation, and the resulting deoxynucleoside-3'-O-phosphoramidites were successfully used for oligodeoxynucleotide synthesis on controlled pore glass, demonstrating stability in solution suitable for automated DNA synthesis [1]. Due to the diisopropylamino group's optimized leaving-group ability upon protonation, the active monomers derived from diisopropylamine-based phosphoramidites are favored in commercial oligonucleotide production .

phosphoramidite chemistry solid-phase synthesis DNA synthesis

Crystalline Stability: DIPA·HCl Forms a Defined Hemihydrate Phase Under Ambient Humidity

A combined single-crystal and powder X-ray diffraction study established that diisopropylamine hydrochloride (dipHCl) reacts via a solid–solid phase transition with ambient moisture to form the stoichiometric hemihydrate (dipHCl·0.5H2O) [1]. This well-defined, reproducible phase behavior contrasts with the deliquescent nature of smaller amine hydrochlorides such as dimethylamine hydrochloride, which readily absorbs moisture to form wet slurries, and triethylamine hydrochloride, which decomposes at ~261 °C [2]. The crystalline integrity of DIPA·HCl facilitates accurate gravimetric handling and long-term storage under inert atmosphere at room temperature, as specified in vendor storage guidelines .

crystallography hygroscopicity storage stability

Procurement-Relevant Application Scenarios for Diisopropylamine Hydrochloride Based on Quantitative Evidence


Industrial Precious-Metal Etching and Recovery Operations

In nitric acid-based gold etching baths, diisopropylamine hydrochloride delivers the highest documented dissolution rate among tested amine hydrochlorides—2.03 g Au/day—giving it a 33% throughput advantage over the commonly used triethylamine hydrochloride (1.53 g/day) [1]. Procurement of DIPA·HCl for this application should be driven by the calculated reduction in processing time per batch of gold-bearing substrate. For operations processing 10 kg of gold per campaign, the rate difference translates to approximately 1.6 fewer days of continuous etching [1].

Oligonucleotide Analytical Method Development (LC-MS/IP-RP HPLC)

For laboratories developing impurity profiling methods for phosphate diester oligonucleotide drug substances, diisopropylamine-based mobile phases are demonstrably required for adequate resolution of positional isomers [2]. Substituting tributylamine or hexylamine will result in co-elution of critical impurities and subsequent method validation failure [2]. Additionally, for LC-MS methods requiring maximum sensitivity, the DIPA/HFIP mobile phase system identified by McGinnis et al. (2013) provides significantly higher MS ion abundance than the legacy TEA/HFIP system [3].

Large-Scale Oligonucleotide API Manufacturing via Phosphoramidite Chemistry

Diisopropylamine is the amine component of the phosphoramidite monomers used in solid-phase DNA/RNA synthesis; the diisopropylamino group serves as a leaving group that is protonated during the coupling activation step . The quantitative phosphitylation efficiency demonstrated for DIPA-based phosphoramidites, combined with their documented solution stability, directly supports high coupling yields (>99% per cycle) required for economically viable oligonucleotide API production [4]. Procurement of high-purity diisopropylamine hydrochloride (>99.0% by nonaqueous titration) as a precursor ensures consistent monomer quality .

Crystallography and Solid-State Chemistry Research Requiring Stoichiometric Precision

The well-characterized crystal structure and defined hemihydrate phase transition of diisopropylamine hydrochloride make it a preferred standard for studies of amine salt solid-state behavior [5]. Its non-deliquescent nature allows accurate weighing for stoichiometric experiments where hygroscopic alternatives (dimethylamine HCl, diethylamine HCl) would introduce water-content uncertainty [6]. Researchers requiring reproducible amine hydrochloride stoichiometry should specify DIPA·HCl with storage under inert gas .

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